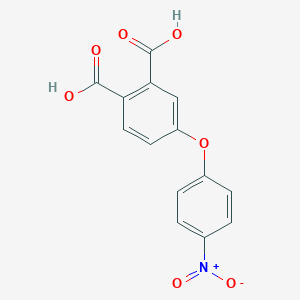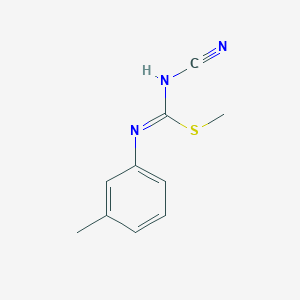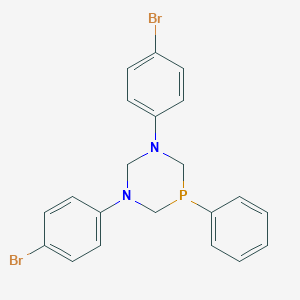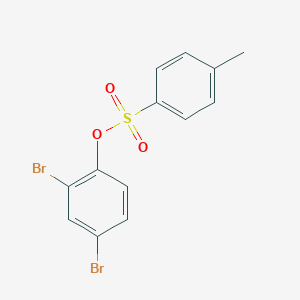![molecular formula C13H11NO5S B188452 Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- CAS No. 62547-03-9](/img/structure/B188452.png)
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-, also known as 5-Phenylsulfonate Salicylic Acid (PSSA), is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSSA is a derivative of salicylic acid and has a chemical structure consisting of a phenylamino group, a sulfonyl group, and a hydroxyl group attached to a benzene ring.
Mechanism of Action
The mechanism of action of PSSA is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways. PSSA has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. PSSA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This inhibition of HDACs has been linked to the anti-cancer properties of PSSA.
Biochemical and Physiological Effects:
PSSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PSSA inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. PSSA has also been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, PSSA has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using PSSA in lab experiments is its relatively low cost and ease of synthesis. PSSA is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of using PSSA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of PSSA. One area of research is the development of PSSA-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of PSSA-based materials for various applications, including drug delivery and sensing. Additionally, further studies are needed to elucidate the mechanism of action of PSSA and its potential interactions with other compounds.
In conclusion, PSSA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of PSSA and its applications in various fields.
Synthesis Methods
The synthesis of PSSA involves the reaction of salicylic acid with sulfanilic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified through recrystallization using a suitable solvent. The yield of PSSA obtained from this method is approximately 70-80%.
Scientific Research Applications
PSSA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PSSA has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various bacterial and fungal strains. In agriculture, PSSA has been used as a plant growth regulator, herbicide, and fungicide. In material science, PSSA has been used as a precursor for the synthesis of various organic and inorganic compounds.
properties
CAS RN |
62547-03-9 |
|---|---|
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-hydroxy-5-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-12-7-6-10(8-11(12)13(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14-15H,(H,16,17) |
InChI Key |
GNSAPYSJRSJRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)


![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)





![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)


